

# Spectroscopic Analysis of 1-[(4-Tert-butylphenyl)sulfonyl]piperazine: A Comparative Guide

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## Compound of Interest

Compound Name: 1-[(4-Tert-butylphenyl)sulfonyl]piperazine

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This guide provides a comprehensive spectroscopic analysis of **1-[(4-tert-butylphenyl)sulfonyl]piperazine** using  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed comparison between predicted NMR data for **1-[(4-tert-butylphenyl)sulfonyl]piperazine** and experimental data for a structurally related alternative, 1-(phenylsulfonyl)piperazine. This comparative approach offers valuable insights into the expected spectral features and aids in the structural elucidation of similar sulfonylpiperazine derivatives.

## Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the molecular structure of **1-[(4-tert-butylphenyl)sulfonyl]piperazine** is presented below with conventional atom numbering.

Figure 1. Molecular structure of **1-[(4-tert-butylphenyl)sulfonyl]piperazine**.

## $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum provides information on the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts ( $\delta$ ) in parts per million (ppm), multiplicities, and

coupling constants (J) in Hertz (Hz) for **1-[(4-tert-butylphenyl)sulfonyl]piperazine** are compared with the experimental data for 1-(phenylsulfonyl)piperazine.

Assignment	1-[(4-tert-butylphenyl)sulfonyl]piperazine (Predicted)	Alternative A: 1-(Phenylsulfonyl)piperazine (Experimental)
H-2, H-6 (Piperazine)	3.15 (t, J = 5.0 Hz, 4H)	3.09 (t, J = 5.0 Hz, 4H)
H-3, H-5 (Piperazine)	2.85 (t, J = 5.0 Hz, 4H)	2.81 (t, J = 5.0 Hz, 4H)
NH (Piperazine)	1.85 (s, 1H)	1.90 (s, 1H)
H-2', H-6' (Aromatic)	7.65 (d, J = 8.5 Hz, 2H)	7.70-7.75 (m, 2H)
H-3', H-5' (Aromatic)	7.55 (d, J = 8.5 Hz, 2H)	7.50-7.60 (m, 3H)
-C(CH <sub>3</sub> ) <sub>3</sub>	1.33 (s, 9H)	-

Table 1. Comparison of <sup>1</sup>H NMR data (400 MHz, CDCl<sub>3</sub>).

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum reveals the carbon framework of a molecule. The predicted chemical shifts (δ) in ppm for **1-[(4-tert-butylphenyl)sulfonyl]piperazine** are compared with the experimental data for 1-(phenylsulfonyl)piperazine.

Assignment	1-[(4-tert-butylphenyl)sulfonyl]piperazine (Predicted)	Alternative A: 1-(Phenylsulfonyl)piperazine (Experimental)
C-2, C-6 (Piperazine)	46.5	46.2
C-3, C-5 (Piperazine)	45.8	45.5
C-1' (Aromatic)	132.5	135.8
C-2', C-6' (Aromatic)	127.8	127.2
C-3', C-5' (Aromatic)	126.2	129.1
C-4' (Aromatic)	156.5	132.8
-C(CH <sub>3</sub> ) <sub>3</sub>	35.2	-
-C(CH <sub>3</sub> ) <sub>3</sub>	31.1	-

Table 2. Comparison of <sup>13</sup>C NMR data (100 MHz, CDCl<sub>3</sub>).

## Experimental Protocols

The following provides a typical experimental protocol for acquiring NMR spectra of sulfonylpiperazine derivatives.

**Instrumentation:** NMR spectra are typically recorded on a Bruker Avance III 400 spectrometer, or equivalent, operating at 400 MHz for <sup>1</sup>H NMR and 100 MHz for <sup>13</sup>C NMR.

**Sample Preparation:** Approximately 10-20 mg of the compound is dissolved in 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

**<sup>1</sup>H NMR Spectroscopy:** Proton NMR spectra are acquired at room temperature. Key parameters include:

- Pulse Program: zg30
- Number of Scans: 16

- Relaxation Delay: 1.0 s
- Spectral Width: 8278 Hz (20.6 ppm)
- Acquisition Time: 3.98 s

Chemical shifts are reported in ppm relative to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm) or TMS ( $\delta$  0.00 ppm).

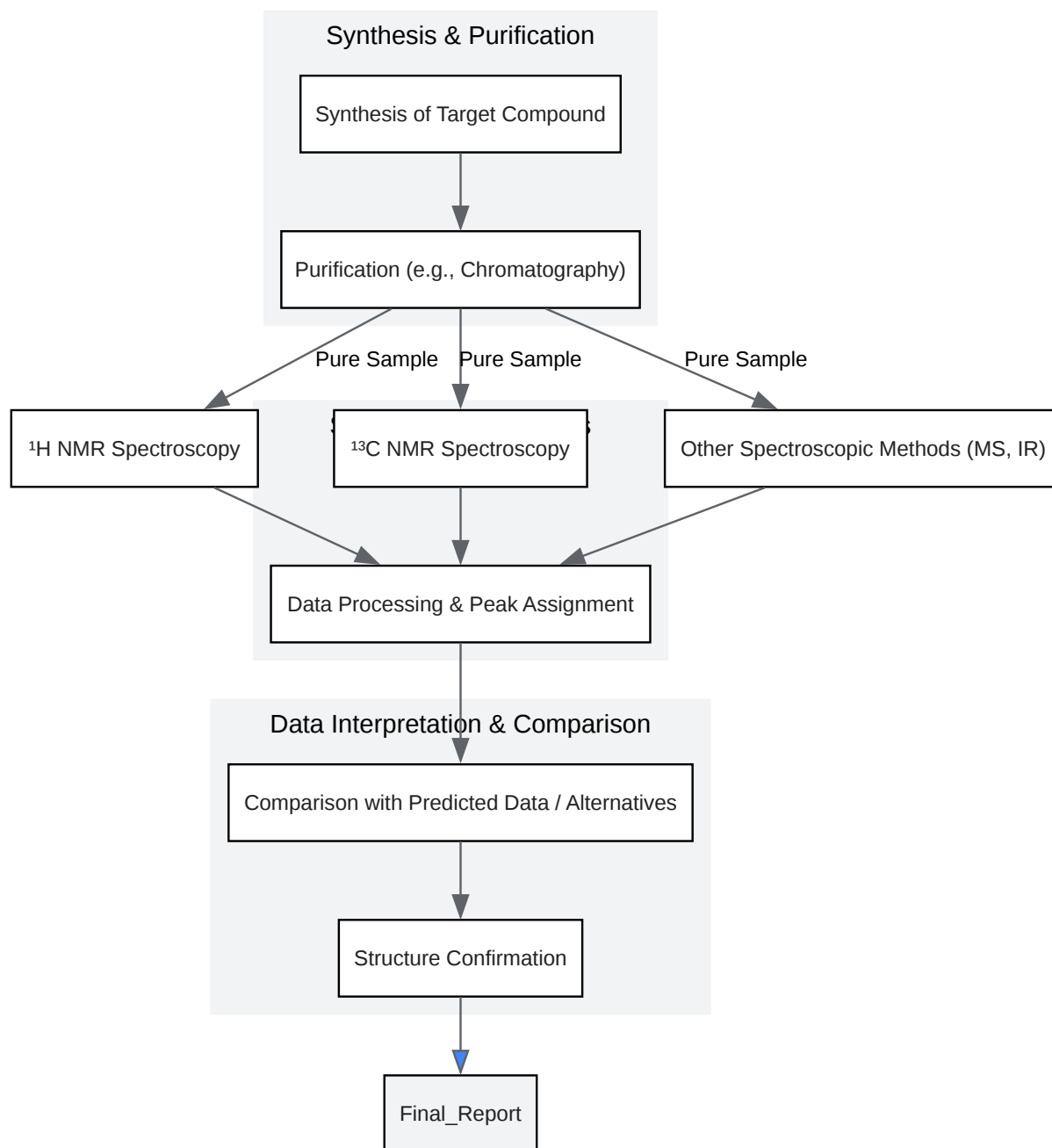
$^{13}\text{C}$  NMR Spectroscopy: Carbon-13 NMR spectra are recorded with proton decoupling. Key parameters include:

- Pulse Program: zgpg30
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 24038 Hz (238.9 ppm)
- Acquisition Time: 1.36 s

Chemical shifts are reported in ppm relative to the solvent peak of  $\text{CDCl}_3$  ( $\delta$  77.16 ppm).

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a synthesized compound like **1-[(4-tert-butylphenyl)sulfonyl]piperazine**.



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Figure 2. Workflow for synthesis and spectroscopic characterization.

This guide serves as a valuable resource for researchers engaged in the synthesis and characterization of novel sulfonylpiperazine derivatives, providing a framework for

spectroscopic analysis and structural confirmation. The comparison with a known analogue offers a practical approach in the absence of readily available experimental data for the target compound.

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